Cas no 685502-48-1 (1-Aminoisoquinoline-6-carboxylic acid)

1-Aminoisoquinoline-6-carboxylic acid is a versatile heterocyclic building block widely used in pharmaceutical and organic synthesis. Its fused aromatic structure and functional groups (amino and carboxylic acid) make it valuable for constructing complex molecules, particularly in medicinal chemistry for drug discovery. The compound serves as a key intermediate in the development of bioactive compounds, including kinase inhibitors and other therapeutic agents. Its rigid isoquinoline core enhances binding affinity and selectivity in target interactions. High purity and consistent quality ensure reliable performance in coupling reactions, cyclizations, and derivatizations. Suitable for research and industrial applications, it offers synthetic flexibility and efficiency in scaffold diversification.
1-Aminoisoquinoline-6-carboxylic acid structure
685502-48-1 structure
Product Name:1-Aminoisoquinoline-6-carboxylic acid
CAS No:685502-48-1
MF:C10H8N2O2
MW:188.182722091675
MDL:MFCD18822556
CID:1021883
PubChem ID:22665762
Update Time:2025-06-11

1-Aminoisoquinoline-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Isoquinolinecarboxylicacid,1-amino-(9CI)
    • 1-amino-6-Isoquinolinecarboxylic acid
    • 1-aminoisoquinoline-6-carboxylic acid
    • FCH1003110
    • 6-Isoquinolinecarboxylic acid, 1-amino-
    • 1-Aminoisoquinoline-6-carboxylic acid
    • MDL: MFCD18822556
    • Inchi: 1S/C10H8N2O2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14)
    • InChI Key: VTVXNZDGWAZTCO-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2C(N)=NC=CC=2C=1)=O

Computed Properties

  • Exact Mass: 188.059
  • Monoisotopic Mass: 188.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 76.2

1-Aminoisoquinoline-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189009550-1g
1-Aminoisoquinoline-6-carboxylic acid
685502-48-1 95%
1g
$2670.00 2023-09-01
Chemenu
CM223647-1g
1-Aminoisoquinoline-6-carboxylic acid
685502-48-1 95%
1g
$926 2021-08-04
Chemenu
CM223647-1g
1-Aminoisoquinoline-6-carboxylic acid
685502-48-1 95%
1g
$*** 2023-05-29
abcr
AB569296-100mg
1-Aminoisoquinoline-6-carboxylic acid; .
685502-48-1
100mg
€495.10 2025-04-17
abcr
AB569296-250mg
1-Aminoisoquinoline-6-carboxylic acid; .
685502-48-1
250mg
€825.00 2025-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637800-100mg
1-Aminoisoquinoline-6-carboxylic acid
685502-48-1 98%
100mg
¥5311.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637800-250mg
1-Aminoisoquinoline-6-carboxylic acid
685502-48-1 98%
250mg
¥10682.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637800-1g
1-Aminoisoquinoline-6-carboxylic acid
685502-48-1 98%
1g
¥22942.00 2024-05-03
Enamine
EN300-218361-0.05g
1-aminoisoquinoline-6-carboxylic acid
685502-48-1
0.05g
$1308.0 2023-09-16
Enamine
EN300-218361-0.1g
1-aminoisoquinoline-6-carboxylic acid
685502-48-1
0.1g
$1371.0 2023-09-16

1-Aminoisoquinoline-6-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:685502-48-1)1-Aminoisoquinoline-6-carboxylic acid
Order Number:A1228509
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:05
Price ($):793
Email:sales@amadischem.com

Additional information on 1-Aminoisoquinoline-6-carboxylic acid

Introduction to 1-Aminoisoquinoline-6-carboxylic acid (CAS No. 685502-48-1)

1-Aminoisoquinoline-6-carboxylic acid, with the CAS number 685502-48-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 1-Aminoisoquinoline-6-carboxylic acid features an isoquinoline ring system with an amino group and a carboxylic acid moiety, making it a valuable scaffold for the development of novel drugs.

The synthesis of 1-Aminoisoquinoline-6-carboxylic acid can be achieved through various methods, including the condensation of anthranilic acid with an appropriate amine followed by cyclization. Recent advancements in synthetic chemistry have led to more efficient and scalable routes, enabling researchers to produce this compound in higher yields and purities. These improvements have facilitated its use in a wide range of studies, from basic research to drug discovery.

In the realm of medicinal chemistry, 1-Aminoisoquinoline-6-carboxylic acid has been explored for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that derivatives of this compound can inhibit kinases, which are crucial enzymes in signal transduction pathways and are often dysregulated in cancer and inflammatory diseases.

A notable example is the inhibition of protein kinases such as Aurora kinase and CDK4/6. Aurora kinases play a critical role in cell division and are frequently overexpressed in many types of cancer. By targeting these kinases, 1-Aminoisoquinoline-6-carboxylic acid derivatives can potentially disrupt tumor growth and proliferation. Similarly, CDK4/6 inhibitors have shown promise in treating breast cancer by blocking the progression of the cell cycle.

Beyond kinase inhibition, 1-Aminoisoquinoline-6-carboxylic acid has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that can lead to various chronic diseases, including arthritis and cardiovascular disorders. Research has demonstrated that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 1-Aminoisoquinoline-6-carboxylic acid could serve as a foundation for developing new anti-inflammatory drugs with improved safety profiles.

In addition to its therapeutic potential, 1-Aminoisoquinoline-6-carboxylic acid has been studied for its role in neurodegenerative diseases. Neurodegeneration involves the progressive loss of structure or function of neurons, leading to conditions such as Alzheimer's disease and Parkinson's disease. Some derivatives of this compound have shown neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. These properties make it an attractive candidate for further investigation in neuropharmacology.

The pharmacokinetic properties of 1-Aminoisoquinoline-6-carboxylic acid are also an important consideration for its development as a drug candidate. Studies have evaluated its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to ensure that it meets the necessary criteria for clinical use. Preliminary data indicate that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, which are essential for successful drug development.

Clinical trials involving derivatives of 1-Aminoisoquinoline-6-carboxylic acid are currently underway to assess their efficacy and safety in treating various diseases. Early results from phase I trials have shown promising outcomes, with several compounds demonstrating significant therapeutic effects without major adverse side effects. These findings underscore the potential of this class of compounds to address unmet medical needs and improve patient outcomes.

In conclusion, 1-Aminoisoquinoline-6-carboxylic acid (CAS No. 685502-48-1) is a promising compound with a wide range of biological activities and therapeutic applications. Its unique structural features make it an attractive scaffold for the development of novel drugs targeting various diseases, including cancer, inflammation, and neurodegeneration. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable asset in the field of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:685502-48-1)1-Aminoisoquinoline-6-carboxylic acid
A1228509
Purity:99%
Quantity:1g
Price ($):793
Email